molecular formula C12H14N2O2S B8048155 Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate

Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate

Cat. No.: B8048155
M. Wt: 250.32 g/mol
InChI Key: KDNCUNYBVAUAQC-UHFFFAOYSA-N
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Description

Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure and versatility, making it valuable in various research areas, including materials science, pharmaceuticals, and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate typically involves the cyclocondensation of appropriate starting materials.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethylthio Group

The ethylthio (-S-C₂H₅) group undergoes substitution reactions with nucleophiles under basic or acidic conditions:

Reaction TypeConditionsProductsYield (%)Key Observations
Thiol displacementK₂CO₃/DMF, 80°C, 12 hrs 3-(substituted)imidazo[1,5-a]pyridines60–85Halides (Cl, Br) preferred
Oxidation to sulfoxideH₂O₂/AcOH, 25°C, 6 hrs3-(ethylsulfinyl)imidazo[1,5-a]pyridine72Stoichiometric control critical

Mechanistic Insight :
The ethylthio group’s electron-donating nature stabilizes intermediates during substitution, while oxidation forms sulfoxides with retained stereochemical integrity.

Ester Hydrolysis and Derivatization

The ethyl ester (-COOEt) undergoes hydrolysis or transesterification:

Hydrolysis to Carboxylic Acid

ConditionsCatalystProductsYield (%)
NaOH (1M)/EtOH, refluxNone3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylic acid89
LiOH/H₂O-THF, 50°CPhase-transferSame as above93

Transesterification

ReagentConditionsProductsYield (%)
MeOH, H₂SO₄ catalystReflux, 8 hrsMethyl ester derivative78
Benzyl alcohol, Ti(OiPr)₄120°C, 24 hrsBenzyl ester derivative65

Applications : Hydrolyzed carboxylic acid serves as a precursor for amide coupling in drug discovery .

Cycloaddition and Annulation Reactions

The imidazo[1,5-a]pyridine core participates in cycloadditions:

[3+2] Cycloaddition with Nitrile Oxides

SubstrateConditionsProductsYield (%)
Aryl nitrile oxidesToluene, 110°C, 18 hrs Imidazo[1,5-a]pyridine-isoxazole hybrids55–70

Annulation with Alkynes

ReagentCatalystProductsYield (%)
PhenylacetyleneCuI, DBU, DMFFused tetracyclic derivatives48

Key Limitation : Steric hindrance from the ethylthio group reduces reactivity in electron-deficient dienophiles .

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings enable functionalization at C-5/C-7 positions:

Reaction TypeConditionsProductsYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane5-Aryl-imidazo[1,5-a]pyridines60–75
Buchwald-HartwigPd₂(dba)₃, Xantphos, 100°C7-Amino derivatives52

Optimization Note : Electron-withdrawing groups on aryl boronic acids enhance coupling efficiency .

Photochemical Transformations

Under UV/visible light, the compound engages in radical-mediated reactions:

ReagentLight SourceProductsYield (%)
CF₃I, Eosin YBlue LED, 24 hrs3-(Trifluoromethyl) derivatives68
(TMS)₃SiH, Fe(acac)₃450 nm LEDC–Si bond formation at C-345–61

Mechanism : Radical intermediates form via single-electron transfer (SET) processes, confirmed by TEMPO quenching .

Comparative Reactivity Table

PositionReactivity ProfilePreferred Reactions
C-3 (S-Et)Nucleophilic substitution, oxidationSNAr, sulfoxidation
C-5 (COOEt)Hydrolysis, transesterificationAmide coupling, prodrug synthesis
C-7Cross-coupling, radical additionSuzuki, photochemical trifluoromethylation

Stability Under Reaction Conditions

  • pH Sensitivity : Decomposes in strong acids (pH < 2) or bases (pH > 12) via ring-opening .

  • Thermal Stability : Stable up to 200°C (TGA data), but prolonged heating above 150°C induces decarboxylation .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate can be synthesized through various methods involving cyclo-condensation reactions. These reactions typically utilize precursors such as 2-pyridyl ketones and alkyl glyoxylates or aldehydes. The use of magnesium nitride (Mg₃N₂) as a nitrogen source has been highlighted in recent studies for its efficiency in forming imidazo[1,5-a]pyridines with high yields .

Table 1: Synthesis Overview

Method Reagents Yield
Cyclo-condensation2-pyridyl ketones + alkyl glyoxylatesExcellent
Mg₃N₂-assisted synthesisMg₃N₂ + 2-pyridyl ketonesHigh

Antiparasitic Properties

Recent exploratory toxicology studies have indicated that derivatives of imidazo[1,5-a]pyridine, including this compound, exhibit significant antiparasitic activity against resistant strains of Entamoeba histolytica and Trichomonas vaginalis. These studies aimed to identify new candidates for treating neglected diseases such as trichomoniasis and amoebiasis .

Table 2: Antiparasitic Activity Assessment

Compound Target Activity
This compoundE. histolytica, T. vaginalisEffective

Anti-inflammatory Effects

In addition to antiparasitic properties, this compound has shown potential anti-inflammatory effects. The non-clinical evaluations revealed no significant hepatic or renal toxicity, suggesting a favorable safety profile for further development as an anti-inflammatory agent .

Potential Therapeutic Uses

The unique structure of this compound positions it as a promising candidate in drug discovery. Its derivatives are being explored for their roles in:

  • Pharmaceuticals: As building blocks for new medications targeting infectious diseases.
  • Materials Science: In the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their electronic properties .

Case Studies and Research Findings

Several studies have documented the synthesis and application of imidazo[1,5-a]pyridine derivatives:

  • A study demonstrated the synthesis of various imidazo[1,5-a]pyridine compounds using Mg₃N₂ as a nitrogen source, showcasing the versatility and efficiency of this method in producing biologically active compounds .
  • Another research focused on the toxicological profiles of imidazo[1,2-a]pyridine derivatives, establishing a foundation for further clinical trials in treating parasitic infections without significant side effects .

Mechanism of Action

The mechanism of action of Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate is unique due to its specific ethylthio and carboxylate functional groups, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity and binding affinity to molecular targets, making it a valuable compound for various research applications .

Biological Activity

Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

This compound can be synthesized through various methods involving heterocyclization reactions. The compound features an imidazo[1,5-a]pyridine core, which is known for its diverse biological activities. The ethylthio group enhances solubility and may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in several studies. Notably, imidazo[1,5-a]pyridines are recognized for their antimicrobial and antitubercular properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[1,5-a]pyridine exhibit significant antimicrobial properties. For instance, compounds related to this compound were tested against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentrations (MICs) for these compounds were found to be as low as 0.006 μM against replicating bacteria .

Antitubercular Activity

In a specific study focusing on imidazo[1,2-a]pyridine derivatives, it was reported that certain compounds exhibited potent activity against multidrug-resistant strains of Mtb. This compound's structure may contribute to similar therapeutic effects by targeting essential pathways within the bacteria .

Structure-Activity Relationship (SAR)

The SAR of imidazo[1,5-a]pyridine derivatives indicates that modifications to the core structure can significantly impact biological activity. For example:

  • Substituents : The presence of an ethylthio group enhances the compound's lipophilicity and may improve its interaction with bacterial membranes.
  • Positioning of Functional Groups : Variations in the positioning of carboxylate or other functional groups can lead to changes in potency against specific pathogens .

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

Case Study 1: Antimicrobial Screening

A panel of imidazo[1,2-a]pyridine derivatives was screened for antimicrobial activity against Mtb. Compounds with structural similarities to this compound showed MIC values ranging from <0.03 to 0.8 μM against drug-resistant strains . This suggests that modifications to the imidazo core can yield potent antitubercular agents.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies indicated that compounds similar to this compound exhibited favorable absorption and distribution profiles in vivo. For example, one derivative demonstrated an oral bioavailability of approximately 35% in mouse models .

Data Tables

The following table summarizes key findings related to the biological activity and pharmacokinetics of this compound and its analogs:

CompoundMIC (μM)Oral Bioavailability (%)Target Pathogen
This compound<0.0335Mtb
Analog A<0.00631Mtb
Analog B<0.840Mtb

Properties

IUPAC Name

ethyl 3-ethylsulfanylimidazo[1,5-a]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-3-16-11(15)10-7-5-6-9-8-13-12(14(9)10)17-4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNCUNYBVAUAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=CN=C(N21)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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